6-Amino-1-naphthoic acid
Overview
Description
6-Amino-1-naphthoic acid is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system substituted with an amino group at the 6-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-naphthoic acid can be achieved through several methods. One common approach involves the nitration of naphthalene to form 6-nitronaphthalene, followed by reduction to yield 6-aminonaphthalene. The final step involves carboxylation to introduce the carboxylic acid group at the 1-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by carboxylation. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives of naphthalene.
Reduction: Alcohol derivatives of naphthalene.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Scientific Research Applications
6-Amino-1-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: It serves as a fluorescent probe in biological assays due to its ability to bind to specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Amino-1-naphthoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Naphthoic acid: Similar structure but lacks the amino group.
6-Nitronaphthalene: Similar structure but has a nitro group instead of an amino group.
Naphthalene-1-carboxylic acid: Similar structure but lacks the amino group.
Uniqueness: 6-Amino-1-naphthoic acid is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
IUPAC Name |
6-aminonaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSZZOAKPXZMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633863 | |
Record name | 6-Aminonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32018-89-6 | |
Record name | 6-Aminonaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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